molecular formula C25H22N4O5 B14937346 2-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(pyridin-3-ylmethyl)acetamide

2-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(pyridin-3-ylmethyl)acetamide

Cat. No.: B14937346
M. Wt: 458.5 g/mol
InChI Key: HUJBCAUYJYQMPY-UHFFFAOYSA-N
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Description

This compound is a heterocyclic acetamide derivative featuring a fused isoindoloquinazolinone core substituted with two methoxy groups at positions 9 and 10, as well as a pyridin-3-ylmethyl acetamide moiety. Its structure combines a polycyclic aromatic system with polar substituents, which may influence solubility, bioavailability, and target binding.

Properties

Molecular Formula

C25H22N4O5

Molecular Weight

458.5 g/mol

IUPAC Name

2-(9,10-dimethoxy-5,11-dioxo-6aH-isoindolo[2,1-a]quinazolin-6-yl)-N-(pyridin-3-ylmethyl)acetamide

InChI

InChI=1S/C25H22N4O5/c1-33-19-10-9-17-21(22(19)34-2)25(32)29-18-8-4-3-7-16(18)24(31)28(23(17)29)14-20(30)27-13-15-6-5-11-26-12-15/h3-12,23H,13-14H2,1-2H3,(H,27,30)

InChI Key

HUJBCAUYJYQMPY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1)C3N(C(=O)C4=CC=CC=C4N3C2=O)CC(=O)NCC5=CN=CC=C5)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(pyridin-3-ylmethyl)acetamide typically involves multi-step organic reactions. The starting materials often include isoindoloquinazoline derivatives and pyridine-based compounds. The reaction conditions may involve the use of solvents like dimethylformamide (DMF) or dichloromethane (DCM), and catalysts such as palladium or copper complexes to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

2-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(pyridin-3-ylmethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives, while reduction can produce isoindoline derivatives.

Scientific Research Applications

2-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(pyridin-3-ylmethyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(pyridin-3-ylmethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in cancer progression.

Comparison with Similar Compounds

Key Observations :

  • The target compound’s pyridin-3-ylmethyl group distinguishes it from analogs like Y044-5375 (pyrazole) and Y043-5158 (benzodioxole). Pyridine’s nitrogen atom may facilitate hydrogen bonding with biological targets, while benzodioxole could enhance membrane permeability .

Structural Similarity Analysis

Using binary similarity coefficients (e.g., Tanimoto index), the target compound shares lower similarity with benzodioxole-substituted analogs (e.g., Y043-5158) due to divergent substituent chemistries. However, it exhibits higher similarity with pyrazole-bearing derivatives (e.g., Y044-5375) owing to shared heteroaromatic motifs .

Biological Activity

The compound 2-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(pyridin-3-ylmethyl)acetamide is a member of the isoindole and quinazoline derivatives. Its complex structure features various functional groups that contribute to its potential biological activities. This article reviews the biological activity of this compound based on diverse sources, highlighting its pharmacological properties, mechanisms of action, and potential applications.

Chemical Structure and Properties

The molecular formula of the compound is C23H20N4O5C_{23}H_{20}N_{4}O_{5}, with a molecular weight of approximately 464.5 g/mol. The structure includes methoxy groups, a dioxo group, and an acetamide moiety, which are critical for its biological activity.

PropertyValue
Molecular FormulaC23H20N4O5
Molecular Weight464.5 g/mol
LogP2.5557
Polar Surface Area78.303
Hydrogen Bond Acceptors8
Hydrogen Bond Donors2

Antimicrobial Activity

Preliminary studies suggest that the compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, particularly Gram-positive bacteria such as Staphylococcus aureus. In vitro tests indicated an inhibition zone (IZ) of 26 mm with a minimum inhibitory concentration (MIC) of 256 µg/ml against this pathogen .

Antiproliferative Activity

Research indicates that this compound has potential antiproliferative effects against cancer cell lines. However, initial screenings demonstrated that it did not exhibit significant cytotoxicity across various human cell lines (IC50 > 100 µM), suggesting that while it may have some activity, it is not highly toxic to normal cells .

The mechanisms through which this compound exerts its biological effects are still under investigation. It is hypothesized that the isoindole and quinazoline moieties may interact with specific cellular targets such as DNA gyrase and topoisomerases, which are crucial for bacterial DNA replication and transcription . Additionally, the presence of methoxy and dioxo functionalities may enhance its selectivity and potency compared to simpler derivatives.

Case Studies

Several studies have focused on the synthesis and biological evaluation of similar compounds within the isoindole and quinazoline classes:

  • Study on Quinazoline Derivatives : A study synthesized various quinazoline derivatives and evaluated their antimicrobial activities. Some compounds showed selective antibacterial activity against S. aureus, indicating a promising avenue for further development .
  • Anticancer Screening : Another research effort involved screening multiple quinazolinone derivatives for anticancer properties at the National Cancer Institute (NCI). While many derivatives showed varying levels of activity, none reached significant cytotoxicity thresholds .

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